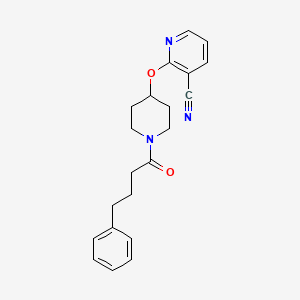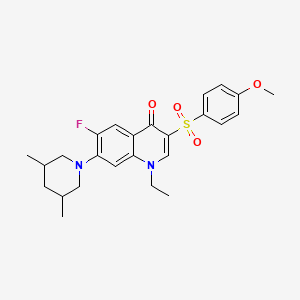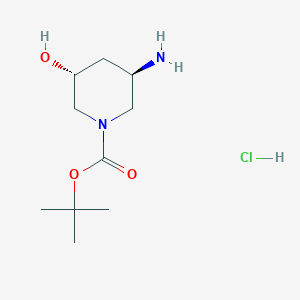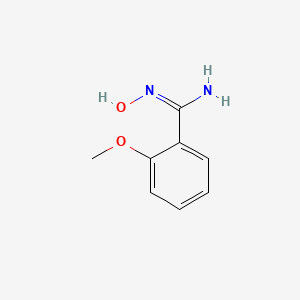
(Z)-N'-Hydroxy-2-methoxybenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N'-Hydroxy-2-methoxybenzimidamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamidoxime, characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N'-Hydroxy-2-methoxybenzimidamide typically involves the reaction of 2-methoxybenzamide with hydroxylamine. One of the most recent methods developed by Katritzky et al. uses imidoylbenzotriazoles and hydroxylamine as starting reagents under microwave irradiation. This method allows for the fast preparation of amidoximes with reaction times of 5–15 minutes and yields ranging from 65–81% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of efficient synthetic routes that can be scaled up. The use of microwave irradiation and other advanced techniques can potentially be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: (Z)-N'-Hydroxy-2-methoxybenzimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of amidoximes can be catalyzed by hemoproteins like cytochrome P450 or horseradish peroxidase . Common oxidizing agents include 2-iodobenzoic acid (IBX) and tetraethylammonium bromide (TEAB) .
Common Reagents and Conditions:
Oxidation: 2-iodobenzoic acid (IBX), tetraethylammonium bromide (TEAB)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding nitroso or nitro compounds.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including cardiotonic and antiarthritic effects.
Mechanism of Action
The mechanism of action of (Z)-N'-Hydroxy-2-methoxybenzimidamide involves its ability to release nitric oxide (NO) upon oxidation. This process can be catalyzed by various hemoproteins, such as cytochrome P450. The released NO can then interact with molecular targets and pathways involved in vasodilation, platelet aggregation, and other physiological processes .
Comparison with Similar Compounds
- 2-Methoxybenzamide
- 3-Methoxybenzamidoxime
- 2-Anisamide
Comparison: (Z)-N'-Hydroxy-2-methoxybenzimidamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 2-Methoxybenzamide, the amidoxime group in this compound allows for additional reactions, such as NO release. Similarly, 3-Methoxybenzamidoxime differs in the position of the methoxy group, which can affect its chemical properties and applications .
Properties
CAS No. |
51285-05-3; 771-28-8 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 |
IUPAC Name |
N'-hydroxy-2-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-5-3-2-4-6(7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |
InChI Key |
NFAJEYBUPFIZNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=NO)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2355330.png)
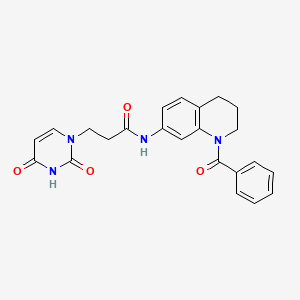
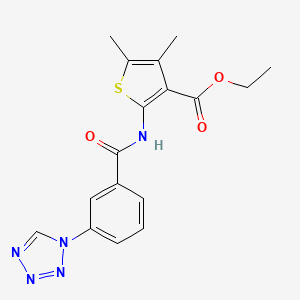
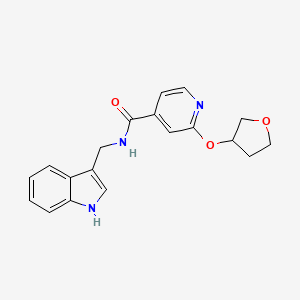
![5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![N-(2-methoxyethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2355341.png)
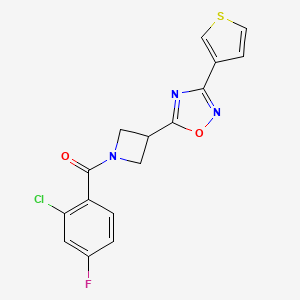
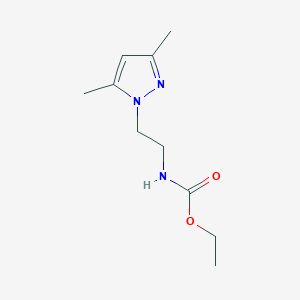
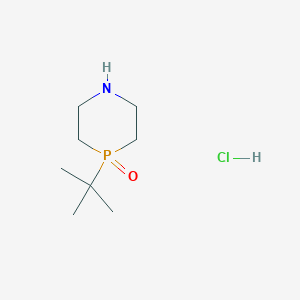
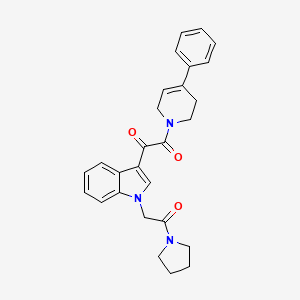
![(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2355349.png)
